3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid
Overview
Description
3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a propanoic acid moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
It’s known that the trifluoromethyl group often contributes to the bioactivity of pharmaceuticals . The compound may interact with its targets through the sulfonamide and propanoic acid groups, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, influencing the activity of enzymes and receptors . More research is needed to elucidate the exact pathways affected by this compound.
Result of Action
Compounds with similar structures have shown various biological activities . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)aniline, which is reacted with chlorosulfonic acid to introduce the sulfonamide group.
Formation of Sulfonamide: The intermediate product is then treated with a suitable base, such as sodium hydroxide, to neutralize the reaction mixture and form the sulfonamide derivative.
Introduction of Propanoic Acid Moiety: The sulfonamide derivative is subsequently reacted with acrylonitrile under basic conditions to introduce the propanoic acid moiety through a Michael addition reaction.
Hydrolysis: The nitrile group is hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) for halogenation or concentrated sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its biological activity, making it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound, sharing the trifluoromethyl and chlorine substituents.
Sulfanilamide: A simpler sulfonamide compound used as an antibacterial agent.
3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the sulfonamide group.
Uniqueness
3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics
Properties
IUPAC Name |
3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO4S/c11-8-2-1-6(5-7(8)10(12,13)14)20(18,19)15-4-3-9(16)17/h1-2,5,15H,3-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESWHGIWOFMIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCC(=O)O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192950 | |
Record name | N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612043-43-3 | |
Record name | N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612043-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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